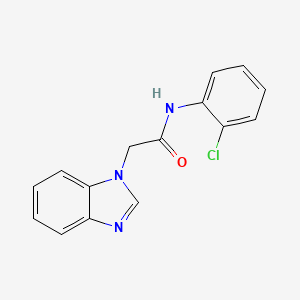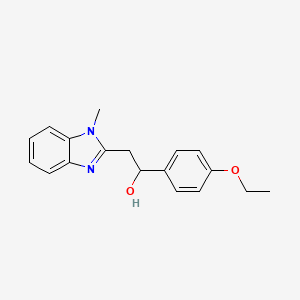
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has shown potential in various scientific research applications. It is a pyrazole-based compound that has been designed to target specific enzymes and pathways involved in various biological processes.
作用机制
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting specific enzymes and pathways involved in various biological processes. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell division and proliferation. 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide also inhibits the production of inflammatory cytokines by targeting specific signaling pathways. In addition, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate specific neurotransmitter pathways, which can improve cognitive function.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve tissue damage. In neurological research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function and memory.
实验室实验的优点和局限性
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has various advantages and limitations for lab experiments. One advantage is that it has shown potential in various scientific research applications, which makes it a versatile tool for researchers. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects. Another limitation is that it may have off-target effects, which can complicate the interpretation of results.
未来方向
There are various future directions for 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide research. One direction is to investigate its potential as a cancer therapy, either alone or in combination with other therapies. Another direction is to investigate its potential as an anti-inflammatory therapy, either alone or in combination with other therapies. In addition, further research is needed to fully understand its effects on neurological function and cognitive performance. Finally, more research is needed to investigate its safety and potential side effects in humans.
合成方法
The synthesis of 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxybenzaldehyde and methylhydrazine to form 2-methoxybenzylhydrazine. This intermediate is then reacted with 4-chloro-1-methylpyrazole-5-carboxylic acid to form the final product, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学研究应用
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. In inflammation research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function by targeting specific neurotransmitter pathways.
属性
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-17-12(10(14)8-16-17)13(18)15-7-9-5-3-4-6-11(9)19-2/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADCMMFECNHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)
![5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![N-(2-phenylethyl)-N-(3-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5489707.png)
![8-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5489712.png)

![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)
![2-(3-methylisoxazol-5-yl)-N-[(3-propylisoxazol-5-yl)methyl]acetamide](/img/structure/B5489746.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5489762.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5489772.png)